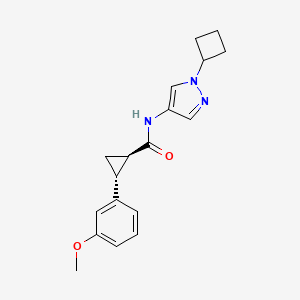![molecular formula C16H18F2N4O2 B7351074 N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide](/img/structure/B7351074.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide, also known as PF-06282999, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutyl-containing triazole carboxamides and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been found to be overexpressed in certain types of cancer cells. By inhibiting the activity of BRD4, this compound is thought to prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, the compound has been shown to inhibit the growth of certain bacteria and fungi. This compound has also been found to have a positive effect on cognitive function, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide is its high potency and selectivity, making it an ideal candidate for use in laboratory experiments. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide. One area of interest is the development of more potent and selective analogs of the compound. Another potential direction is the exploration of this compound as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide involves a multi-step process that begins with the preparation of the starting materials, followed by the cyclization of a cyclobutyl-containing precursor to form the triazole ring. This is then followed by the introduction of the carboxamide group and the final purification of the compound. The synthesis of this compound has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2/c1-24-5-4-22-9-15(20-21-22)16(23)19-12-6-10(7-12)13-3-2-11(17)8-14(13)18/h2-3,8-10,12H,4-7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVUHRYRMFANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=N1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]butanamide](/img/structure/B7350997.png)
![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide](/img/structure/B7351036.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide](/img/structure/B7351038.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B7351040.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanamide](/img/structure/B7351046.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7351057.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide](/img/structure/B7351061.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide](/img/structure/B7351069.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide](/img/structure/B7351078.png)